molecular formula C18H27FN2O4 B3043484 Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate CAS No. 874801-05-5

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No. B3043484
CAS RN: 874801-05-5
M. Wt: 354.4 g/mol
InChI Key: RLDWIYHFCSVJDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . It is also known as 1-Boc-4-(3-hydroxypropyl)piperazine . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .


Synthesis Analysis

The synthesis of this compound involves several steps. It has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

This compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Structure and Properties: Compound 1 features a piperazine ring with a tert-butyl group and a hydroxypropyl side chain. The presence of a fluorophenoxy moiety adds to its complexity.

Potential Mechanisms:

Organic Synthesis

Building Block for Novel Compounds: Piperazine derivatives, including Compound 1, serve as versatile building blocks. They participate in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Researchers can modify these derivatives to create diverse organic molecules.

Drug Discovery

Conformational Flexibility: The flexible piperazine ring and polar nitrogen atoms enhance interactions with macromolecules. Researchers consider incorporating piperazine rings as a strategic approach in drug discovery .

Precursor to Natural Products

Indiacen A and Indiacen B: Compound 1, specifically tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

properties

IUPAC Name

tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O4/c1-18(2,3)25-17(23)21-10-8-20(9-11-21)12-15(22)13-24-16-6-4-14(19)5-7-16/h4-7,15,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWIYHFCSVJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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